4,4'-Difluorobenzophenone
Overview
Description
4,4’-Difluorobenzophenone is an organic compound with the molecular formula C₁₃H₈F₂O. It is a colorless solid that is commonly used as a precursor to polyetheretherketone (PEEK), a high-performance polymer. This compound is known for its stability and resistance to chemical attack, making it valuable in various industrial applications .
Mechanism of Action
Target of Action
4,4’-Difluorobenzophenone is primarily used as a precursor to PEEK (polyetherether ketone), a high-performance polymer . The primary target of this compound is therefore the molecular structure of PEEK, which it helps to form.
Mode of Action
The compound interacts with its target through a chemical reaction. Specifically, 4,4’-Difluorobenzophenone is prepared by the acylation of fluorobenzene with p-fluorobenzoyl chloride . This reaction is typically conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent .
Biochemical Pathways
The polymer PEEK is generated from the reaction of 4,4’-Difluorobenzophenone with the salts of 1,4-benzenediol . The resulting polymer is resistant to attack, making it useful in applications such as carbon fiber coatings and cable insulation .
Result of Action
The primary result of the action of 4,4’-Difluorobenzophenone is the formation of PEEK. This high-performance polymer has a variety of uses due to its resistance to chemical and thermal degradation . For example, it is commonly used in carbon fiber coatings and cable insulation .
Action Environment
The action of 4,4’-Difluorobenzophenone is influenced by several environmental factors. For instance, the reaction to form PEEK typically requires a specific solvent (petroleum ether) and a catalyst (aluminium chloride) . Additionally, the compound’s solid state and melting point (107.5 to 108.5 °C) suggest that it is stable under normal environmental conditions but can be manipulated under controlled industrial conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Difluorobenzophenone can be synthesized through several methods:
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Acylation of Fluorobenzene: : This method involves the reaction of fluorobenzene with p-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst. The reaction is typically conducted in a petroleum ether solvent .
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Fluoroboric Diazonium Salt Method: : This method includes preparing a fluoroboric diazonium salt, followed by reduced pressure distillation to obtain 4,4’-difluorodiphenylmethane. This intermediate is then oxidized with dilute nitric acid to yield 4,4’-difluorobenzophenone .
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Oxidation of 4,4’-Dichlorodiphenylmethane: : This method involves the reaction of 4-chlorobenzyl chloride with chlorobenzene under the action of a Lewis acid catalyst to obtain 4,4’-dichlorodiphenylmethane. This intermediate is then oxidized to 4,4’-dichlorobenzophenone, which is subsequently halogenated with alkali metal fluoride to produce 4,4’-difluorobenzophenone .
Industrial Production Methods
The industrial production of 4,4’-difluorobenzophenone typically follows the acylation method due to its simplicity and high yield. The process involves the use of large-scale reactors and distillation units to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Difluorobenzophenone undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can convert the ketone group to an alcohol group.
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Substitution: : The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,4’-Difluorobenzophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,4’-Difluorobenzophenone can be compared with other similar compounds such as:
4,4’-Dichlorobenzophenone: This compound has chlorine atoms instead of fluorine atoms, which affects its reactivity and applications.
4,4’-Dimethylbenzophenone: The presence of methyl groups instead of fluorine atoms results in different chemical properties and uses.
4,4’-Dihydroxybenzophenone: This compound has hydroxyl groups, making it more reactive in certain chemical reactions.
The uniqueness of 4,4’-difluorobenzophenone lies in its high stability and resistance to chemical attack, making it particularly valuable in the synthesis of high-performance polymers like polyetheretherketone (PEEK) .
Properties
IUPAC Name |
bis(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQARZALBDFYQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188062 | |
Record name | 4,4'-Difluorobenzophenone | |
Source | EPA DSSTox | |
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Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | 4,4'-Difluorobenzophenone | |
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CAS No. |
345-92-6 | |
Record name | 4,4′-Difluorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,4'-Difluorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345926 | |
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Record name | 4,4'-Difluorobenzophenone | |
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Record name | 4,4'-Difluorobenzophenone | |
Source | EPA DSSTox | |
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Record name | Bis(4-fluorophenyl) ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.879 | |
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Record name | 4,4'-DIFLUOROBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BNC11B9C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4'-difluorobenzophenone?
A: this compound has a molecular formula of C13H8F2O and a molecular weight of 218.19 g/mol. []
Q2: Are there any spectroscopic data available for characterizing this compound?
A: Yes, researchers commonly use techniques like FTIR, 1H NMR, 19F NMR, and 13C NMR to confirm the structure and composition of this compound and its derivatives. [, , , ]
Q3: What are the main applications of this compound?
A: this compound is primarily used as a key starting material in the synthesis of high-performance polymers, particularly aromatic polyether ketones (PEKs) and their derivatives. [, , , , ]
Q4: How does the incorporation of this compound affect the properties of polymers?
A: The presence of this compound contributes to desirable properties in polymers like high thermal stability, good mechanical strength, and excellent chemical resistance. [, , , ]
Q5: What is the role of this compound in the synthesis of poly(aryl ether ketone)s (PAEKs)?
A: It acts as a monomer, reacting with bisphenols like hydroquinone or bisphenol A through nucleophilic aromatic substitution to form the PAEK backbone. [, , , , , ]
Q6: Does the purity of this compound impact polymer synthesis?
A: Yes, high-purity this compound is crucial for producing high-molecular-weight polymers with optimal properties. Impurities like 2,4'-difluorobenzophenone, 4-fluorobenzophenone, chlorine, and monochloro-monofluorobenzophenone can negatively impact polymerization. [, ]
Q7: What solvents are commonly used in reactions involving this compound?
A: Common solvents include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), diphenyl sulfone, tetramethylene sulfone, and benzophenone. The choice depends on the specific reaction conditions and desired polymer properties. [, , , , ]
Q8: Can this compound be used to synthesize copolymers?
A: Yes, it is frequently used in the synthesis of copolymers. By adjusting the ratio of this compound to other monomers, researchers can fine-tune the properties of the resulting copolymers. [, , , , ]
Q9: Are there any challenges associated with the crystallization of polymers containing this compound?
A: Some polymers derived from this compound can exhibit slow crystallization rates, which can be influenced by factors like the polymer's structure and processing conditions. [, ]
Q10: Does this compound have catalytic applications?
A: While this compound is not typically used as a catalyst itself, it serves as a building block for ligands in metal complexes that catalyze reactions like transfer hydrogenation. [, ]
Q11: How does this compound contribute to the activity of these catalytic complexes?
A: It forms a part of the ligand structure, which influences the electronic and steric environment around the metal center, ultimately affecting the catalyst's activity and selectivity. [, ]
Q12: Have computational methods been used to study this compound and its derivatives?
A12: Yes, computational tools like density functional theory (DFT) can be employed to study the electronic structure, reactivity, and properties of this compound and related polymers. [Not directly mentioned in the provided abstracts, but a common practice in polymer chemistry research].
Q13: Are there alternatives to this compound in polymer synthesis?
A: Yes, alternative monomers like 4,4'-dichlorobenzophenone, 4,4'-biphenol, and other bisphenols can be used in similar reactions. The choice depends on the desired polymer properties and cost considerations. [, , , ]
Q14: What are the environmental considerations related to this compound and its derivatives?
A14: While the provided abstracts don't offer specific details, responsible waste management practices are essential during the synthesis and processing of polymers derived from this compound to minimize environmental impact. [Not directly mentioned in the provided abstracts, but a crucial aspect of polymer chemistry research].
Q15: What are some essential tools and resources for research on this compound and related polymers?
A15: Key resources include access to analytical techniques like NMR, FTIR, GPC, DSC, TGA, and mechanical testing equipment. Additionally, computational chemistry software and databases are valuable for studying these materials. [Not directly mentioned in the provided abstracts, but essential for research in this field].
Q16: What are some significant milestones in the research of polymers derived from this compound?
A16: The development of efficient synthetic routes for high-molecular-weight PAEKs and the exploration of their diverse applications in various industries are notable milestones. [Not directly mentioned in the provided abstracts, but represent key advancements in the field].
Q17: How does research on this compound-based polymers intersect with other disciplines?
A: Research in this area overlaps with material science, engineering, and biomedical fields. For example, these polymers find applications in aerospace, automotive, electronics, and potentially even biomaterials, highlighting the interdisciplinary nature of this research. [, ]
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